Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of coronavirus disease 2019 (COVID-19), which is a respiratory disease that is capable of progressing to viral pneumonia and acute respiratory distress syndrome (ARDS); COVID-19 can be fatal. Like other RNA viruses, SARS-CoV-2 depends on an RNA-dependent RNA polymerase (RdRp) enzyme complex for genomic replication, which can be inhibited by a class of drugs known as nucleoside analogues. Remdesivir (GS-5734) is an adenosine triphosphate analogue first described in the literature in 2016 as a potential treatment for Ebola. Broad antiviral activity of remdesivir is suggested by its mechanism of action, and to date, it has demonstrated in vitro activity against the Arenaviridae, Flaviviridae, Filoviridae, Paramyxoviridae, Pneumoviridae, and Coronaviridae viral families. Remdesivir activity against the Coronaviridae family was first demonstrated in 2017, leading to considerable interest in remdesivir as a possible treatment for COVID-19. Remdesivir was confirmed as a non-obligate chain terminator of RdRp from SARS-CoV-2 and the related SARS-CoV and MERS-CoV, and has been investigated in multiple COVID-19 clinical trials. After initially being granted an FDA Emergency Use Authorization (EUA) on May 1st, 2020, remdesivir was fully approved by the FDA for the treatment of COVID-19 on October 22, 2020. Remdesivir is currently marketed under the trademark name VEKLURY by Gilead Sciences Inc. Remdesivir was also approved by the European Commission on July 3, 2020. Remdesivir in combination with [baricitinib] for the treatment of COVID-19, was granted an FDA Emergency Use Authorization on November 19, 2020.
Remdesivir is a SARS-CoV-2 Nucleotide Analog RNA Polymerase Inhibitor.
Remdesivir is an antiviral nucleotide analogue used for therapy of severe novel coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome (SARS) coronavirus 2 (CoV-2) infection. Remdesivir therapy is given intravenously for 3 to 10 days and is frequently accompanied by transient, reversible mild-to-moderate elevations in serum aminotransferase levels but has been only rarely linked to instances of clinically apparent liver injury, its hepatic effects being overshadowed by the systemic effects of COVID-19.
Remdesivir is a prodrug of an adenosine triphosphate (ATP) analog, with potential antiviral activity against a variety of RNA viruses. Upon administration, remdesivir, being a prodrug, is metabolized into its active form GS-441524. As an ATP analog, GS-441524 competes with ATP for incorporation into RNA and inhibits the action of viral RNA-dependent RNA polymerase. This results in the termination of RNA transcription and decreases viral RNA production.
Remdesivir
CAS No.: 1809249-37-3
Cat. No.: VC0515600
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol
Purity: 99%
* For research use only. Not for human or veterinary use.

CAS No. | 1809249-37-3 |
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Molecular Formula | C27H35N6O8P |
Molecular Weight | 602.6 g/mol |
IUPAC Name | 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Standard InChI | InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1 |
Standard InChI Key | RWWYLEGWBNMMLJ-YSOARWBDSA-N |
Isomeric SMILES | CCC(CC)COC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES | CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Canonical SMILES | CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Chemical Structure and Properties
Remdesivir (C27H35N6O8P) is a phosphoramidate prodrug with a molecular weight of 602.585 g/mol . Its chemical name is 2-Ethylbutyl (2S)-2-{[(S)-{[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f] triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate . The compound contains a 1'-cyano-substituted adenosine nucleotide analog core and has six chiral centers, being produced as a single stereoisomer .
Physically, remdesivir appears as a white to off-white or yellow non-hygroscopic solid that is practically insoluble in water but soluble in ethanol . It exists in different polymorphic forms, with Form II being the predominant manufactured form . These physical and chemical properties contribute to its pharmacological behavior and efficacy as an antiviral agent.
Mechanism of Action
Remdesivir functions as a nucleoside analog that inhibits the RNA-dependent RNA polymerase (RdRp) of coronaviruses through a sophisticated mechanism of action. The drug must undergo metabolic activation within host cells to form its active triphosphate metabolite, remdesivir triphosphate (RDV-TP or GS-443902) .
The active form competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains during replication. Studies have demonstrated that RDV-TP is incorporated by the SARS-CoV-2 RdRp complex with a 3.65-fold selectivity over endogenous ATP . This preferential incorporation gives remdesivir its antiviral advantage.
Molecular dynamics simulations have further revealed that when remdesivir is positioned at the i+3 site, its 1'-cyano group exerts a strong electrostatic attraction with the salt bridge formed by Lys593 and Asp865 . This interaction may pull remdesivir away from its canonical conformation, destabilizing hydrogen bonds between remdesivir and its complementary base-pair uracil .
The mechanism appears to be conserved across various coronaviruses, including SARS-CoV-1, SARS-CoV-2, and MERS-CoV, as genomic comparisons reveal that Ser-861 is conserved across alpha-, beta-, and deltacoronaviruses .
Table 1: Key Molecular Interactions in Remdesivir's Mechanism of Action
Pharmacokinetics and Metabolism
Metabolic Pathway
Remdesivir undergoes extensive metabolism to exert its antiviral activity. The pathway involves multiple steps :
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Upon cell entry, remdesivir is hydrolyzed by esterases (either carboxylesterase 1 or cathepsin A) to form a carboxylate intermediate.
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This intermediate undergoes cyclization and subsequent hydrolysis to yield an alanine metabolite (GS-704277).
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The alanine metabolite is further hydrolyzed to produce the monophosphate form of remdesivir.
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This monophosphate can either:
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Be hydrolyzed again to yield the nucleoside metabolite GS-441524, or
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Be phosphorylated by cellular kinases to form the active triphosphate form (RDV-TP or GS-443902).
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Distribution and Elimination
After intravenous administration, remdesivir undergoes rapid metabolism in the blood. Studies in mice have shown that following a 20 mg/kg dose, both the parent drug and its active triphosphate form (RTP) are barely detectable at 0.5 hours post-administration . In contrast, the metabolites remdesivir monophosphate (RMP) and nucleoside (RN) exhibit higher blood levels with longer residence times. RMP is detectable up to 8 hours post-dosing, while RN can be detected up to 24 hours .
The parent compound has minimal renal excretion , suggesting metabolism is the primary route of elimination.
Table 2: Pharmacokinetic Parameters of Remdesivir Metabolites in Animal Studies
Recent research has developed mathematical models for simulating the pharmacokinetics of remdesivir and its metabolites in both healthy individuals and COVID-19 patients, which could help optimize dosing strategies .
Clinical Efficacy in COVID-19
Key Clinical Trials
Several randomized controlled trials have evaluated remdesivir in various COVID-19 patient populations:
PINETREE Trial
The PINETREE phase 3 randomized, placebo-controlled, double-blind trial evaluated remdesivir in non-hospitalized patients at high risk of severe COVID-19 . Results suggested that remdesivir recipients had an 87% risk reduction of COVID-19 hospitalization or death compared to placebo . No deaths were observed in either arm by the day 28 endpoint.
CARAVAN Study (Pediatric Patients)
The CARAVAN phase 2/3 single-arm, open-label study evaluated remdesivir in pediatric patients hospitalized with COVID-19 . Among the 53 participants, 75% and 85% showed clinical improvement (≥2 point increase on the ordinal scale) at day 10 and last assessment, respectively. Additionally, 60% and 83% were discharged by days 10 and 30, respectively .
Meta-analyses and Observational Studies
Subsequent meta-analyses and observational studies have generally supported the use of remdesivir in specific patient populations. These analyses suggest that remdesivir, compared to standard of care, may improve survival and disease progression across various patient populations and levels of COVID-19 severity . The protection appears consistent over different SARS-CoV-2 variant periods .
Regulatory Status and Approvals
Initial Approval
On October 22, 2020, remdesivir (Veklury®) became the first fully FDA-approved treatment for COVID-19 in the United States . Prior to full approval, the FDA had issued an Emergency Use Authorization (EUA) in May 2020 based on results from the Phase 3 SIMPLE trial and the NIAID ACTT-1 trial .
The full approval was based on three randomized controlled trials showing benefit of remdesivir compared with placebo across multiple outcome assessments .
Expanded Indications
Since its initial approval, the indications for remdesivir have been expanded:
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January 2022: FDA expanded approval to include non-hospitalized adult and adolescent patients at high risk of severe or fatal COVID-19 . This allowed remdesivir to be administered in qualified outpatient settings via intravenous infusions over a 3-day period to prevent hospitalization.
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April 2022: FDA further expanded approval to include pediatric patients 28 days of age and older, weighing at least 3 kg, with positive results from direct SARS-CoV-2 viral testing, who are hospitalized or at high risk for progression to severe COVID-19 . This made remdesivir the first approved COVID-19 treatment for children younger than 12 years of age.
Table 4: FDA-Approved Indications and Dosing Regimens for Remdesivir
Current Clinical Applications
Approved Indications
As of April 2025, remdesivir is indicated for the treatment of COVID-19 in the following populations :
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Hospitalized adult and pediatric patients (28 days of age and older, weighing at least 3 kg)
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Non-hospitalized adult and pediatric patients (28 days of age and older, weighing at least 3 kg) who are at high risk of progression to severe COVID-19
Ongoing Research and Future Directions
New and ongoing studies continue to support the early use of remdesivir for novel SARS-CoV-2 variants and in various patient populations, including those with immunocompromising conditions . The effectiveness of remdesivir appears to be consistent over different SARS-CoV-2 variant periods .
Recent research has focused on:
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